molecular formula C11H14OS B1396065 4-Cyclohexylthiophene-2-carbaldehyde CAS No. 178924-20-4

4-Cyclohexylthiophene-2-carbaldehyde

Cat. No.: B1396065
CAS No.: 178924-20-4
M. Wt: 194.3 g/mol
InChI Key: SVPYFNBLYDLZQR-UHFFFAOYSA-N
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Description

4-Cyclohexylthiophene-2-carbaldehyde is a thiophene-derived aromatic aldehyde featuring a cyclohexyl substituent at the 4-position of the thiophene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines the electron-rich thiophene core with a bulky cyclohexyl group, which influences its reactivity, solubility, and steric profile.

Properties

CAS No.

178924-20-4

Molecular Formula

C11H14OS

Molecular Weight

194.3 g/mol

IUPAC Name

4-cyclohexylthiophene-2-carbaldehyde

InChI

InChI=1S/C11H14OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

SVPYFNBLYDLZQR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CSC(=C2)C=O

Canonical SMILES

C1CCC(CC1)C2=CSC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
  • Structure : A thiophene-2-carbaldehyde derivative with a 4-methoxyphenyl group at the 5-position.
  • Key Features :
    • The methoxy (-OCH₃) group is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution.
    • The substituent’s position (5th on thiophene vs. 4th in the target compound) alters conjugation pathways and steric interactions.
Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate
  • Structure: A cyclohexenone derivative with ethoxyphenyl and furan substituents.
  • Key Features :
    • The cyclohexene ring introduces rigidity and stereochemical complexity.
    • Ethoxy and furan groups contribute to diverse biological activities (e.g., anticonvulsant, antifungal) .
4-(Cyclohexylamino)phenol
  • Structure: A phenol derivative with a cyclohexylamino substituent.
  • Safety data indicate moderate toxicity, requiring careful handling .

Physicochemical Properties and Reactivity

Compound Substituent Type/Position Molecular Weight (g/mol) Key Reactivity Features
4-Cyclohexylthiophene-2-carbaldehyde Cyclohexyl (C₆H₁₁) at C4 ~208.3 (calculated) Steric hindrance at C4; aldehyde activated for nucleophilic addition.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Methoxyphenyl at C5 ~218.3 (calculated) Electron-rich aldehyde; methoxy enhances electrophilic substitution.
Ethyl 6-(4-ethoxyphenyl)-cyclohexenone Ethoxyphenyl, furan 356.4 (reported) Cyclohexenone core enables Michael addition; furan participates in cycloadditions.

Notes:

  • The cyclohexyl group in 4-Cyclohexylthiophene-2-carbaldehyde increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility.
  • In contrast, the methoxy group in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde improves solubility in polar solvents (e.g., ethanol, DMSO).

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